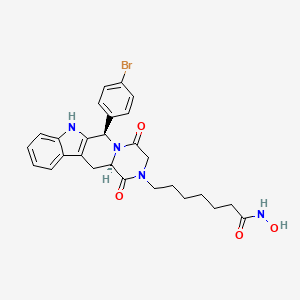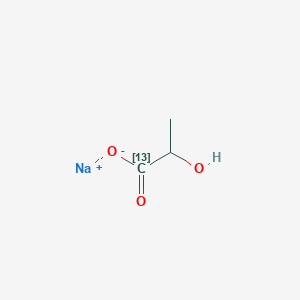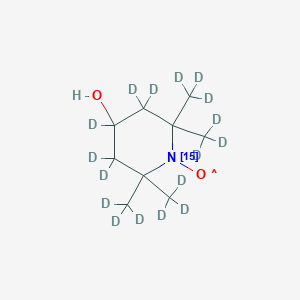
Anhydrous potassium carbonate, 99.995% metals basis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anhydrous potassium carbonate, with the chemical formula K₂CO₃, is a white, hygroscopic solid that is highly soluble in water and forms a strongly alkaline solution. It is commonly used in various industrial applications, including the production of glass, soap, and as a drying agent for solvents. The compound is known for its high purity, with a metals basis of 99.995%, making it suitable for sensitive applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: Anhydrous potassium carbonate is typically prepared by the reaction of potassium hydroxide (KOH) with carbon dioxide (CO₂). The reaction proceeds as follows: [ 2KOH + CO₂ \rightarrow K₂CO₃ + H₂O ] The resulting solution crystallizes to form the sesquihydrate K₂CO₃·3/2H₂O, which is then heated above 200°C to yield the anhydrous salt .
Industrial Production Methods: In industrial settings, potassium carbonate can also be produced by treating potassium chloride (KCl) with carbon dioxide in the presence of an organic amine to form potassium bicarbonate (KHCO₃), which is then calcined to produce potassium carbonate .
Types of Reactions:
Oxidation and Reduction: Potassium carbonate does not typically undergo oxidation or reduction reactions due to its stable carbonate ion.
Substitution Reactions: It can participate in substitution reactions where it acts as a base, facilitating the substitution of halides in organic compounds.
Acid-Base Reactions: As a strong base, potassium carbonate reacts with acids to form potassium salts and carbon dioxide.
Common Reagents and Conditions:
Acids: Reacts with acids like hydrochloric acid (HCl) to produce potassium chloride (KCl), water, and carbon dioxide.
Organic Reagents: Used in organic synthesis for reactions such as aldol condensation, Michael reaction, and Wittig reaction.
Major Products Formed:
Potassium Salts: Formed when reacting with various acids.
Organic Compounds: Formed in organic synthesis reactions where potassium carbonate acts as a base or catalyst.
科学的研究の応用
Anhydrous potassium carbonate is widely used in scientific research due to its high purity and reactivity. Some of its applications include:
Biology: Employed in buffer solutions and as a drying agent for biological samples.
Medicine: Utilized in the preparation of certain pharmaceuticals and as a component in some medical treatments.
Industry: Used in the manufacture of glass, soap, and as a fire suppressant in extinguishers.
作用機序
The primary mechanism of action of anhydrous potassium carbonate is its ability to act as a strong base. It readily dissociates in water to form potassium ions (K⁺) and carbonate ions (CO₃²⁻), which can then participate in various chemical reactions. The carbonate ions can neutralize acids, making potassium carbonate an effective buffering agent .
類似化合物との比較
Sodium Carbonate (Na₂CO₃):
Lithium Carbonate (Li₂CO₃): Used in the treatment of bipolar disorder and in the production of ceramics and glass.
Calcium Carbonate (CaCO₃): Commonly found in rocks and used in the production of lime and cement.
Uniqueness: Anhydrous potassium carbonate is unique due to its high solubility in water, strong alkaline nature, and high purity level (99.995% metals basis). These properties make it particularly suitable for applications requiring minimal impurities and high reactivity .
特性
分子式 |
CHK2O3 |
|---|---|
分子量 |
139.213 g/mol |
InChI |
InChI=1S/CH2O3.2K/c2-1-4-3;;/h1,3H;;/q;;+1/p-1 |
InChIキー |
KJVUWBCQJVULOY-UHFFFAOYSA-M |
正規SMILES |
C(=O)O[O-].[K].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)






![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)


